4-(Methylamino)pyridine
Overview
Description
4-(Methylamino)pyridine is an organic compound with the molecular formula C6H8N2. It is a derivative of pyridine, where a methylamino group is attached to the fourth position of the pyridine ring. This compound is known for its role as a nucleophilic catalyst in various chemical reactions, making it a valuable reagent in organic synthesis.
Mechanism of Action
Target of Action
4-(Methylamino)pyridine, also known as 4-Methylaminopyridine, primarily targets hypercrosslinked emulsion-templated porous polymers (polyHIPE) to form a highly efficient heterogeneous nucleophilic catalyst . This compound acts as a nucleophilic catalyst, which is a substance that increases the rate of a chemical reaction by donating an electron pair to form a new covalent bond .
Mode of Action
The compound interacts with its targets through a process known as acylation. In this process, an acyl group is introduced to the molecule. Specifically, this compound is used to functionalize hypercrosslinked emulsion-templated porous polymers (polyHIPE), forming a highly efficient heterogeneous nucleophilic catalyst for the acylation of a tertiary alcohol .
Biochemical Pathways
It can also be used to prepare 5-azaoxindoles via homolytic aromatic substitution .
Pharmacokinetics
It’s known that the compound is a solid at room temperature, with a melting point of 124-125 °c and a boiling point of 100 °c/01 mmHg . These properties may influence its bioavailability, as substances need to be in a certain physical state to be absorbed and distributed in the body.
Result of Action
The primary result of this compound’s action is the formation of a highly efficient heterogeneous nucleophilic catalyst when it interacts with hypercrosslinked emulsion-templated porous polymers (polyHIPE) . This allows for the acylation of a tertiary alcohol, which can be a crucial step in various chemical reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s nucleophilic catalytic activity can be affected by the presence of other substances in the reaction environment. Additionally, temperature can have a significant impact on the protonation degree of DMAP derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Methylamino)pyridine can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Methylamino)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophilic catalyst in esterification and acylation reactions.
Oxidation and Reduction: It can participate in redox reactions, although these are less common compared to its role in nucleophilic catalysis.
Common Reagents and Conditions:
Esterification: Involves reagents like acetic anhydride and alcohols, typically carried out at room temperature.
Acylation: Uses acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Major Products: The major products formed from these reactions include esters and amides, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.
Scientific Research Applications
4-(Methylamino)pyridine is widely used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: Used as a catalyst in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
4-(Dimethylamino)pyridine: Another nucleophilic catalyst with a dimethylamino group.
4-(Aminomethyl)pyridine: Contains an aminomethyl group instead of a methylamino group.
2-(Methylamino)pyridine: Similar structure but with the methylamino group at the second position.
Uniqueness: 4-(Methylamino)pyridine is unique due to its specific substitution pattern, which provides distinct catalytic properties compared to its analogs. Its ability to activate electrophilic reagents efficiently makes it a preferred choice in many synthetic applications.
Properties
IUPAC Name |
N-methylpyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-7-6-2-4-8-5-3-6/h2-5H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCYTCMNCWMCQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50149913 | |
Record name | 4-Methylaminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50149913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-58-0 | |
Record name | 4-(Methylamino)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1121-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylaminopyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylaminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50149913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methylamino)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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